molecular formula C10H6Cl2N2O B13735697 6,8-Dichloroquinoline-3-carboxamide

6,8-Dichloroquinoline-3-carboxamide

Cat. No.: B13735697
M. Wt: 241.07 g/mol
InChI Key: GNUTZJBJIVXTRW-UHFFFAOYSA-N
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Description

6,8-Dichloroquinoline-3-carboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloroquinoline-3-carboxamide typically involves the chlorination of quinoline derivatives followed by amidation. One common method includes the reaction of 6,8-dichloroquinoline with an appropriate amine under controlled conditions to form the carboxamide .

Industrial Production Methods: Industrial production of this compound often employs catalytic and non-catalytic amidation techniques. These methods ensure high yield and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various amine derivatives .

Scientific Research Applications

6,8-Dichloroquinoline-3-carboxamide has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 6,8-Dichloroquinoline-3-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit protein kinases, which are crucial regulators of cell survival and proliferation. This inhibition leads to the down-regulation of anti-apoptotic proteins and up-regulation of pro-apoptotic proteins, thereby inducing apoptosis in cancer cells . Additionally, it modulates the activity of natural killer cells, enhancing their cytotoxicity against tumor cells .

Comparison with Similar Compounds

Uniqueness: 6,8-Dichloroquinoline-3-carboxamide stands out due to its dual role as an anti-proliferative agent and kinase inhibitor. Its unique structural features allow for selective targeting of cancer cells while minimizing toxicity to normal cells .

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

6,8-dichloroquinoline-3-carboxamide

InChI

InChI=1S/C10H6Cl2N2O/c11-7-2-5-1-6(10(13)15)4-14-9(5)8(12)3-7/h1-4H,(H2,13,15)

InChI Key

GNUTZJBJIVXTRW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Cl)Cl)C(=O)N

Origin of Product

United States

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